IDO-IN-2 is an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1; IC50 = 0.097 µM in HeLa cells). In vivo, IDO-IN-2 (100 mg/kg) decreases intratumor levels of Ki67, a marker of cell proliferation, and reduces tumor weight in a GL261 murine glioma heterotopic transplantation model. It also decreases mechanical and thermal hypersensitivity, improves novel object recognition, and decreases anterior cingulate cortex (ACC) and amygdala levels of IDO1 in a rat model of neuropathic pain induced by spinal nerve ligation (SNL). IDO-IN-2 is a potent indoleamine 2,3-dioxygenase (IDO) inhibitor with IC50 of 0.068 uM.
Related Compounds
INCB024360
Compound Description: INCB024360 (Epacadostat) is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) that has been investigated in clinical trials for the treatment of various cancers. []
NLG919
Compound Description: NLG919 is an orally bioavailable small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) that has progressed to clinical trials for cancer immunotherapy. [, ]
1-Methyl-D,L-Tryptophan (1-MT)
Compound Description: 1-Methyl-D,L-tryptophan (1-MT) is a racemic mixture of the D- and L-isomers of 1-methyl-tryptophan. The L-isomer acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), while the D-isomer is inactive. []
Relevance: Similar to PCC0208009, 1-MT targets the IDO pathway and has been investigated for its potential to enhance anti-tumor immunity. [] In a mouse model of viral myocarditis, 1-MT, like PCC0208009 in other models, improved survival rates and suppressed viral load, supporting the therapeutic potential of IDO inhibition. []
Tranilast
Compound Description: Tranilast is a synthetic analog of a tryptophan metabolite that has been shown to inhibit the production of various inflammatory mediators. []
IDO-IN-2; IDO IN-2; IDOIN-2; IDO-IN2; IDO IN 2; IDOIN-2;
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ibuproxam is a hydroxamic acid obtained by formal condensation of the carboxy group of ibuprofen with the amino group of hydroxylamine. Used for treatment of pain and inflammation associated with musculoskeletal and joint disorders. It has a role as a non-steroidal anti-inflammatory drug, an iron chelator and a non-narcotic analgesic. It derives from an ibuprofen. Ibuproxam is a non steroidal anti-inflammatory drug (NSAID).
MK-677 (Ibutamoren) is a potent, non-peptide receptor agonist for ghrelin.
MK-677 (Ibutamoren), also known as Ibutamoren and is a valuable research compound.
Chemical properties MK-677(Ibutamoren)
The molecular form of MK-677(Ibutamoren) is C27H36N4O5S, and its molecular mass is 528.7g/mol. It is generally 95% pure.
Biological activity of MK-677(Ibutamoren)
MK-677 (Ibutamoren), a potent and long-acting orally active, selective, and non-peptide agonist at the ghrelin-stimulating hormone receptor and a growth hormone secretagogue, mimicking the effect of endogenous growth hormone GH.
Biochemical/physiological effects of MK-677(Ibutamoren)
MK-677 (Ibutamoren), a mimic growth hormone (GH)-releasing peptide, is orally active.
IC87201 is an inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and post-synaptic density protein 95 (PSD-95). It inhibits the binding of PSD-95 to nNOS (IC50 = 31 µM). IC87201 inhibits NMDA-induced cGMP production, a marker of PSD-95-dependent NOS activation, in primary rat hippocampal neurons (IC50 = 2.7 µM). IC87201 (10 µM) reduces MPP+-induced production of reactive oxygen species (ROS), cytochrome c release, and apoptosis in primary rat cortical neurons. In vivo, IC87201 decreases thermal hyperalgesia in mice (ED50 = 0.1 mg/kg), as well as mechanical allodynia in a rat model of neuropathic pain induced by chronic constriction injury (CCI). It also reduces immobility time in the forced swim and tail suspension tests in mice when administered at a dose of 1 mg/kg. IC87201 is a nNOS-PDZ/PSD-95-PDZ inhibitor. IC87201 showed great promise in cellular experiments and animal models of ischemic stroke and pain. IC87201 inhibited the in vitro binding of nNOS with PSD95, without inhibiting nNOS catalytic activity. nNOS-PSD95 interaction is important in maintaining hypersensitivity in acute and chronic pain. Disruption of the nNOS-PSD95 interaction provides a novel approach to obtain selective anti-hyperalgesic compounds.
(±)-Ibutilide is a class III antiarrhythmic agent. It inhibits the rapidly activating delayed-rectifier potassium current (IKr) in AT-1 myocytes with an IC50 value of 20 nM. (±)-Ibutilide also enhances the late inward sodium current (INa) and increases the action potential duration in isolated guinea pig ventricular cells. It decreases ventricular fibrillation induced by the ATP-dependent potassium channel activator pinacidil in Langendorff isolated perfused rabbit hearts when used at concentrations ranging from 3 to 30 µM. (±)-Ibutilide (15 µg/kg, i.v.) increases the effective refractory period (ERP) of the left and right atrium in anesthetized pigs. It prevents rapid pacing-induced atrial flutter in dogs when administered orally at doses ranging from 0.25 to 5 mg/kg. Formulations containing ibutilide have been used in the treatment of atrial arrhythmias. Ibutilide, also known as corvert, belongs to the class of organic compounds known as phenylbutylamines. Phenylbutylamines are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine. Ibutilide is considered to be a practically insoluble (in water) and relatively neutral molecule. Ibutilide has been detected in multiple biofluids, such as urine and blood. Within the cell, ibutilide is primarily located in the cytoplasm and membrane (predicted from logP). In humans, ibutilide is involved in the ibutilide action pathway. Ibutilide is an organic amino compound and a member of benzenes. Ibutilide is a Class III antiarrhythmic agent available in intravenous formulations. It is indicated for the conversion of acute atrial flutter and recent onset atrial fibrillation to normal sinus rhythm (NSR).
Novel hERG activator, enhancing IKr current with very high potency by removing the channel inactivation ICA-105574 is a small molecule activator of hERG that binds to the voltage-gated potassium channel with important cardiovascular function.
ICA 069673 is a heteromeric Kv7 channel activator. It is selective for Kv7.2/7.3 over Kv7.3/7.5 (EC50s = 0.69 and 14.3 μM, respectively) and also activates Kv7.4, Kv7.5, and heteromeric Kv7.4/7.5 channels in a dose-dependent manner. ICA 069673 has no activity against hERG, Nav1.5, and Kv7.1 cardiac ion channels (IC50s = >30 μM). Oral administration of ICA 069673 increases latency to first tonic-clonic seizure in the rat maximal electroshock and pentylentetrazol-induced seizure models (ED50s = 1.5 and <1 mg/kg, respectively). Formulations containing ICA 069673 are under clinical investigation for the treatment of epilepsy. ICA 069673 (cas# 582323-16-8) is a useful research chemical. ICA 069673 has inhibitory effects on DSM spontaneous phasic and tonic contractions. ICA069673 is a heteromeric Kv7 channel activator. It is selective for Kv7.2/7.3 over Kv7.3/7.5 (EC50s = 0.69 and 14.3 μM, respectively). ICA-069673 inhibited spontaneous phasic, pharmacologically induced, and nerve-evoked contractions in DSM isolated strips in a concentration-dependent manner.. ICA-069673 decreased the global intracellular Ca(2+) concentration in DSM cells, an effect blocked by the L-type Ca(2+) channel inhibitor nifedipine. ICA-069673 hyperpolarized the membrane potential and inhibited spontaneous action potentials of isolated DSM cells, effects that were blocked in the presence of XE991.